molecular formula C9H12N2O3 B2372995 1-(4-Amino-3-nitrophenyl)propan-2-ol CAS No. 855444-70-1

1-(4-Amino-3-nitrophenyl)propan-2-ol

Cat. No.: B2372995
CAS No.: 855444-70-1
M. Wt: 196.206
InChI Key: XSZCJEDTVDAWSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Amino-3-nitrophenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the nitration of 4-aminophenylpropan-2-ol, followed by reduction to yield the desired product . The reaction conditions typically require an inert atmosphere and room temperature . Industrial production methods may involve large-scale nitration and reduction processes, ensuring high purity and yield.

Chemical Reactions Analysis

1-(4-Amino-3-nitrophenyl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . Major products formed from these reactions include carbonyl compounds, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Amino-3-nitrophenyl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-3-nitrophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

1-(4-Amino-3-nitrophenyl)propan-2-ol can be compared with similar compounds such as 2-Amino-1-(4-nitrophenyl)propane-1,3-diol . While both compounds contain amino and nitro groups, their structural differences lead to distinct chemical properties and reactivity. The presence of an additional hydroxyl group in 2-Amino-1-(4-nitrophenyl)propane-1,3-diol may enhance its solubility and influence its interactions with biological targets .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and interact with multiple molecular targets, making it a valuable tool in research and industry.

Properties

IUPAC Name

1-(4-amino-3-nitrophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZCJEDTVDAWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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